molecular formula C7H8ClN3O3S B108969 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide CAS No. 5378-62-1

2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide

Cat. No. B108969
CAS RN: 5378-62-1
M. Wt: 249.68 g/mol
InChI Key: XKQKCGDIIVQYKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide is a chemical compound that is part of a broader class of benzenesulfonamide derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The specific compound is not directly mentioned in the provided papers, but the papers do discuss various benzenesulfonamide derivatives with similar structural motifs and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of suitable precursors such as aminoguanidines, phenylglyoxal hydrate, or hydrazinecarbonyl compounds with other chemical entities to form the desired sulfonamide structure. For instance, novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives were synthesized by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . Similarly, other papers describe the synthesis of various benzenesulfonamide derivatives through reactions involving hydrazinecarbodithioic acid esters, carbothioic acid hydrazides, and other chloroalkyl isothiocyanates .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. The molecular modeling and docking studies, as well as crystallography, are often employed to determine the geometry and electronic properties of these compounds. For example, the crystal structure of a representative compound in the series of novel 4-{5-[(2-benzylidenehydrazine)carbonyl]phenyl}-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides was determined using single-crystal X-ray crystallography .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, depending on their substituents and the reaction conditions. The papers provided discuss the reactivity of these compounds in the context of their biological activity. For instance, the synthesized compounds were investigated for their ability to inhibit human carbonic anhydrases, which is a reaction relevant to their potential as therapeutic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The papers mention the investigation of metabolic stability in the presence of pooled human liver microsomes and NADPH, which is an important aspect of drug development . Additionally, the thermal properties and decomposition kinetics of metal complexes of benzenesulfonamide were studied to understand their stability under various conditions .

Scientific Research Applications

Synthesis and Characterization

Microwave-Assisted Synthesis and Antibacterial Activity The microwave-assisted synthesis of hydrazinecarbonyl benzenesulfonamides has been reported, with characterizations using nuclear magnetic resonance and Fourier-transform infrared spectral techniques. The synthesized compounds demonstrated significant antibacterial activity against various bacterial strains, including Staphylococcus aureus, Bacillus firmus, and Escherichia coli. The crystal and molecular structures of select compounds were established through single-crystal X-ray diffraction (Thiyagarajan et al., 2015).

Novel Schiff Bases Synthesis and Biological Potential Novel Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide were synthesized, offering insights into their enzyme inhibition potential against AChE and BChE enzymes, and antioxidant potential. The synthesized compounds were characterized using various spectroscopic techniques and single crystal X-ray diffraction analysis (Kausar et al., 2019).

Molecular Structures and Inhibitory Properties

Molecular Orbital Calculations The synthesis of novel 4-chloro-5-methyl-2-(R-thio)-N-(2,3-dihydro-1,3,4-thiadiazol-2-ylidene)benzenesulfonamide derivatives was reported, with molecular orbital calculations presented for the possible tautomeric forms of 3-mercaptobenzodithiazine 2 (Sławiński, 2007).

Inhibitors of Carbonic Anhydrase Isozymes Aromatic benzenesulfonamides incorporating 1,3,5-triazine moieties were synthesized, demonstrating inhibition of cytosolic and tumour-associated carbonic anhydrase isozymes. The structure-activity relationship was straightforward, with compounds incorporating compact moieties at the triazine ring being the most active inhibitors of hCA I, II, and IX isozymes (Garaj et al., 2005).

Novel Derivatives and Biological Activity

Synthesis of Benzenesulfonyl Derivatives and Antitumor Activity The synthesis of benzenesulfonyl hydrazones and benzenesulfonamides was reported. The sulfonylhydrazones were obtained through condensation between sulfonylhydrazides and different benzaldehydes. Furthermore, some synthesized chlorinated compounds exhibited significant in vitro antitumor activity against various cell lines (Fahim & Shalaby, 2019).

properties

IUPAC Name

2-chloro-5-(hydrazinecarbonyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O3S/c8-5-2-1-4(7(12)11-9)3-6(5)15(10,13)14/h1-3H,9H2,(H,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQKCGDIIVQYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368520
Record name 2-Chloro-5-(hydrazinecarbonyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide

CAS RN

5378-62-1
Record name 2-Chloro-5-(hydrazinecarbonyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-(hydrazinecarbonyl)benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.